molecular formula C19H21N3O2S B2936179 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2380188-37-2

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2936179
CAS No.: 2380188-37-2
M. Wt: 355.46
InChI Key: MFHRAJBZUCCGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form the thiophene ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves coupling the thiophene and pyrazole intermediates with a carboxamide group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the thiophene moiety, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol (C2H5OH)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of a thiophene moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to compounds containing only one of these functional groups.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-12-18(13(2)22(3)21-12)19(24)20-11-16(23)14-6-8-15(9-7-14)17-5-4-10-25-17/h4-10,16,23H,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHRAJBZUCCGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.